8-Chloroquinazoline CAS number and properties
8-Chloroquinazoline CAS number and properties
An In-depth Technical Guide to 8-Chloroquinazoline: Synthesis, Properties, and Applications
A Foreword for the Research Professional
This document serves as a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the chemical compound 8-chloroquinazoline. As a senior application scientist, the goal is not merely to present data but to provide a cohesive understanding of this molecule, grounded in established chemical principles and practical laboratory considerations. The quinazoline scaffold is a cornerstone in modern medicinal chemistry, and understanding the nuances of its substituted analogues, such as the 8-chloro derivative, is paramount for the rational design of novel therapeutics. This guide provides an overview of its chemical identity, a plausible synthetic route, its reactivity, and its potential applications, with a focus on the "why" behind the "how."
Core Chemical Identity and Physicochemical Properties
8-Chloroquinazoline is a heterocyclic aromatic compound with a bicyclic structure, where a pyrimidine ring is fused to a benzene ring. The chlorine atom at the 8-position significantly influences its electronic properties and reactivity, making it a valuable intermediate in organic synthesis.
| Property | Value | Source |
| CAS Number | 7557-04-2 | [1][2][3] |
| Molecular Formula | C₈H₅ClN₂ | [1][2][3] |
| Molecular Weight | 164.59 g/mol | [4] |
| Appearance | Expected to be a crystalline solid | |
| Melting Point | 119-120 °C | [2] |
| Boiling Point | 281.0 ± 13.0 °C (Predicted) | [2] |
| pKa | 3.58 ± 0.22 (Predicted) | [1] |
| Canonical SMILES | C1=CC2=CN=CN=C2C(=C1)Cl | [1] |
| InChI Key | KOAOERVORSOTKI-UHFFFAOYSA-N | [1] |
Synthesis of 8-Chloroquinazoline: A Proposed Route
Proposed Synthetic Pathway
Experimental Protocol
Reaction: Cyclocondensation of 2-amino-3-chlorobenzaldehyde with formamide.
Rationale: This one-pot reaction is an efficient method for constructing the quinazoline ring system. 2-amino-3-chlorobenzaldehyde provides the benzene ring and one nitrogen atom, while formamide serves as the source for the remaining carbon and nitrogen atoms of the pyrimidine ring. The reaction proceeds through the formation of an intermediate formamidine, which then undergoes intramolecular cyclization and subsequent aromatization to yield the quinazoline product.
Step-by-Step Methodology:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-3-chlorobenzaldehyde (1.0 equivalent) and an excess of formamide (10-20 equivalents). The use of excess formamide ensures it acts as both a reactant and a solvent.
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Heating: Heat the reaction mixture to 150-160 °C and maintain this temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
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Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
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Isolation: Pour the cooled reaction mixture into a beaker containing ice-cold water with vigorous stirring. The product, being less soluble in water, should precipitate out as a solid.
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Purification: Collect the crude product by vacuum filtration and wash it thoroughly with cold water to remove any residual formamide. The crude product can then be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure 8-chloroquinazoline.
Chemical Reactivity and Mechanistic Insights
The reactivity of 8-chloroquinazoline is primarily dictated by the electron-deficient nature of the quinazoline ring system and the presence of the chloro-substituent. The nitrogen atoms in the pyrimidine ring withdraw electron density, making the ring susceptible to nucleophilic attack.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the 8-position can be displaced by various nucleophiles. However, the reactivity of chloroquinazolines towards SNAr is position-dependent. Generally, the 4- and 2-positions are more activated towards nucleophilic attack due to the direct electronic influence of the ring nitrogens. The 8-position, being on the benzene ring, is less activated. Despite this, with strong nucleophiles and/or the use of a catalyst (e.g., palladium-catalyzed cross-coupling reactions), the chlorine at the 8-position can be substituted.[6]
Applications in Drug Discovery and Medicinal Chemistry
The quinazoline core is a "privileged scaffold" in medicinal chemistry, appearing in numerous clinically approved drugs, particularly in oncology.[6][7] 8-Chloroquinazoline serves as a key building block for the synthesis of more complex molecules with potential therapeutic activities. The chlorine atom provides a handle for introducing various functional groups to probe the structure-activity relationship (SAR) of a lead compound. For instance, it can be used in the synthesis of kinase inhibitors, where the quinazoline core often mimics the adenine part of ATP, binding to the hinge region of the kinase.[5]
Spectroscopic Characterization
While experimental spectra for 8-chloroquinazoline are not widely published, its structure can be confirmed using standard spectroscopic techniques.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the five aromatic protons. The protons on the pyrimidine ring (at positions 2 and 4) would likely appear at a lower field (higher ppm) compared to the protons on the benzene ring due to the deshielding effect of the adjacent nitrogen atoms.
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¹³C NMR: The carbon NMR spectrum should display eight signals corresponding to the eight carbon atoms in the molecule. The carbons of the pyrimidine ring (C2 and C4) are expected to be the most deshielded.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z 164 and an (M+2)⁺ peak at m/z 166 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.
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Infrared (IR) Spectroscopy: The IR spectrum would likely show characteristic absorption bands for C=C and C=N stretching vibrations within the aromatic system in the 1600-1450 cm⁻¹ region.
Solubility Profile
Protocol for Solubility Determination (Shake-Flask Method)
A standard and reliable method to determine the thermodynamic solubility of 8-chloroquinazoline is the shake-flask method.[8]
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Preparation of Saturated Solution: Add an excess amount of 8-chloroquinazoline to vials containing various solvents of interest (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, dimethyl sulfoxide (DMSO), and dichloromethane).
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Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.
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Sample Preparation: After equilibration, centrifuge the samples to pellet the undissolved solid. Carefully withdraw an aliquot of the supernatant.
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Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of 8-chloroquinazoline using a calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Safety and Handling
A specific Safety Data Sheet (SDS) for 8-chloroquinazoline is not widely available. However, based on the data for related chloroquinazolines and hydroxyquinolines, it should be handled with care in a well-ventilated laboratory fume hood.[9][10][11][12]
-
Potential Hazards: Assumed to be toxic if swallowed, and may cause skin and eye irritation.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
8-Chloroquinazoline is a valuable heterocyclic compound with significant potential as a building block in medicinal chemistry and organic synthesis. While detailed experimental data on its synthesis and properties are sparse in the public domain, its chemical behavior can be reliably predicted based on established principles of quinazoline chemistry. This guide provides a foundational understanding for researchers to synthesize, handle, and utilize this compound in their research endeavors, particularly in the quest for novel therapeutic agents.
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